![molecular formula C11H12N2O B7845509 1-(4-Methoxybenzyl)-1H-imidazole CAS No. 56643-95-9](/img/structure/B7845509.png)
1-(4-Methoxybenzyl)-1H-imidazole
Overview
Description
1-(4-Methoxybenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
1-(4-Methoxybenzyl)-1H-imidazole derivatives have been synthesized for potential antimycobacterial applications. For example, 4-substituted derivatives were designed to mimic structures of potent antimycobacterials. These compounds showed some in vitro antimycobacterial activity, indicating their potential as therapeutic agents against mycobacterial infections (Miranda & Gundersen, 2009).
Antimicrobial Activity
A series of novel this compound derivatives demonstrated significant antimicrobial properties. The preparation of these derivatives involved condensing specific imidazole compounds with hydroxylamine hydrochloride, indicating their relevance in the development of new antimicrobial drugs (Maheta, Patel, & Naliapara, 2012).
Antibacterial and Cytotoxic Properties
Compounds derived from this compound, such as N-heterocyclic carbene-silver complexes, have exhibited notable antibacterial activity against both Gram-negative and Gram-positive bacteria. Additionally, these complexes showed cytotoxicity in preliminary in vitro testing on cancer cell lines, suggesting potential applications in antibacterial treatments and cancer research (Patil et al., 2010).
Application in Peptide Synthesis
The p-methoxybenzyl ester group, a component of this compound, has been utilized in peptide synthesis. This application is significant in the production of protected amino acids and peptides, demonstrating the compound's utility in biochemical synthesis and pharmaceutical research (Stewart, 1968).
Electron Transfer and Catalysis
This compound derivatives have been studied for their electron transfer kinetics and catalytic behavior in various chemical reactions. These studies provide insights into their potential use as mediators in electrochemical processes, highlighting their importance in materials science and industrial chemistry (Lu et al., 2014).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKGGMFSTZFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342097 | |
Record name | N-p-methoxybenzylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56643-95-9 | |
Record name | N-p-methoxybenzylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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